molecular formula C9H6F7NO B13651655 4-(Heptafluoropropoxy)aniline CAS No. 1146290-51-8

4-(Heptafluoropropoxy)aniline

Cat. No.: B13651655
CAS No.: 1146290-51-8
M. Wt: 277.14 g/mol
InChI Key: GUSPZAGYPIMRDQ-UHFFFAOYSA-N
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Description

4-(Heptafluoropropoxy)aniline is a fluorinated aromatic amine characterized by a heptafluoropropoxy (-O-C₃F₇) substituent at the para position of the aniline ring. This compound is part of a broader class of perfluoroalkylated anilines, which are notable for their chemical stability, hydrophobicity, and resistance to thermal and oxidative degradation due to the strong C-F bonds .

Properties

CAS No.

1146290-51-8

Molecular Formula

C9H6F7NO

Molecular Weight

277.14 g/mol

IUPAC Name

4-(1,1,2,2,3,3,3-heptafluoropropoxy)aniline

InChI

InChI=1S/C9H6F7NO/c10-7(11,8(12,13)14)9(15,16)18-6-3-1-5(17)2-4-6/h1-4H,17H2

InChI Key

GUSPZAGYPIMRDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Heptafluoropropoxy)aniline typically involves the reaction of 2-bromoheptafluoropropane with aniline in the presence of a reducing agent such as sodium dithionite. The reaction is carried out in an organic solvent, often without the need for water or other cosolvents . The process does not require phase transfer catalysts, zinc, or DMF, making it relatively straightforward and efficient .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The absence of hazardous solvents and catalysts makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-(Heptafluoropropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Heptafluoropropoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Heptafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making it useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

4-(Trifluoromethoxy)aniline

  • Structure : Contains a trifluoromethoxy (-O-CF₃) group at the para position.
  • Properties: Exhibits lower molecular weight (C₇H₆F₃NO; ~177.1 g/mol) compared to 4-(Heptafluoropropoxy)aniline (estimated ~317.1 g/mol). The trifluoromethoxy group provides moderate electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.
  • Applications : Used in pharmaceuticals and agrochemicals; commercial purity >98% .

4-(Pentafluorosulfanyl)aniline

  • Structure : Features a pentafluorosulfanyl (-SF₅) group.
  • Market Relevance : Driven by demand in electronics and high-performance polymers; faces challenges in synthesis scalability .

Non-Fluorinated Alkoxy Anilines

4-[(3-Phenylpropoxy)methyl]aniline

  • Structure: A non-fluorinated alkoxy derivative with a phenylpropoxy substituent (C₁₆H₁₉NO; ~241.3 g/mol) .
  • Properties : Reduced thermal stability compared to fluorinated analogs due to the absence of C-F bonds. Higher solubility in organic solvents like toluene.

Positional and Structural Isomers

2-Methyl-4-heptafluoroisopropylaniline

  • Structure : Methyl group at the ortho position and heptafluoroisopropyl (-C(CF₃)₂F) at the para position (C₁₀H₇F₇N; ~328.1 g/mol) .
  • Properties : The methyl group sterically hinders reactions at the aromatic ring, reducing reactivity compared to unsubstituted analogs.

4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline

  • Structure : Combines heptafluoropropoxy and trifluoromethyl (-CF₃) groups (C₁₀H₅F₁₀N; ~329.1 g/mol) .
  • Properties : Enhanced electron-withdrawing effects due to multiple fluorinated groups, making it suitable for use in corrosion-resistant coatings.

Complex Fluorinated Derivatives

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl Fluoride

  • This highlights regulatory challenges shared with fluorinated anilines.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Property/Application Reference
This compound C₉H₅F₇NO ~317.1 -O-C₃F₇ (para) High thermal stability
4-(Trifluoromethoxy)aniline C₇H₆F₃NO ~177.1 -O-CF₃ (para) Pharmaceutical intermediate
4-[(3-Phenylpropoxy)methyl]aniline C₁₆H₁₉NO 241.3 -CH₂-O-C₃H₆Ph (para) Organic synthesis
2-Methyl-4-heptafluoroisopropylaniline C₁₀H₇F₇N ~328.1 -C(CF₃)₂F (para), -CH₃ (ortho) Steric hindrance effects
4-(Pentafluorosulfanyl)aniline C₆H₄F₅NS ~229.2 -SF₅ (para) Electronics materials

Research Findings and Key Insights

  • Synthesis : Fluorinated anilines are typically synthesized via nucleophilic aromatic substitution or catalytic fluorination. For example, 4-heptafluoroisopropyl derivatives are prepared using fluorinated alcohols and halogenated anilines under acidic conditions .
  • Substituent Effects : Heptafluoropropoxy groups impart greater hydrophobicity and chemical inertness than smaller fluorinated groups (e.g., -O-CF₃) .
  • Regulatory Considerations : Perfluoroalkylated compounds face increasing scrutiny under REACH and TSCA regulations, necessitating alternatives with shorter fluorinated chains .
  • Applications : Fluorinated anilines are pivotal in synthesizing dyes, liquid crystals, and bioactive molecules due to their stability and unique electronic properties .

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